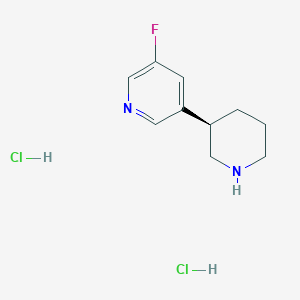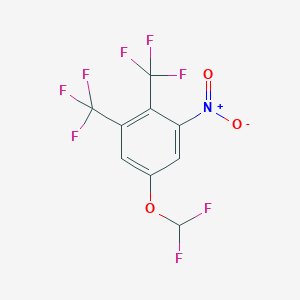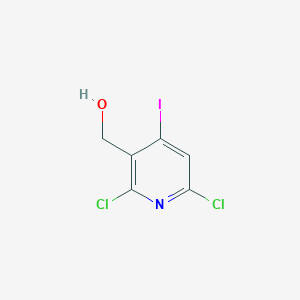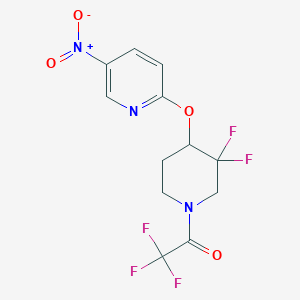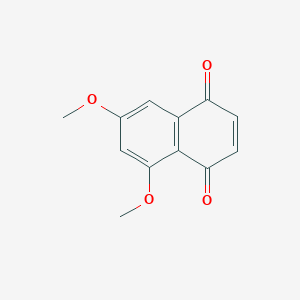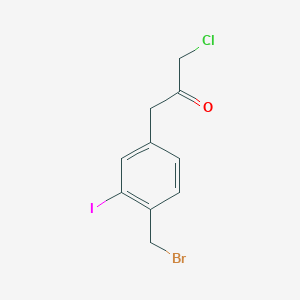![molecular formula C9H8F3N3 B14047199 (8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H10F3N3. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound known for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group, which imparts similar chemical and biological properties.
Uniqueness
The uniqueness of (8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine lies in its combination of the imidazo[1,2-a]pyridine core and the trifluoromethyl group, which together enhance its chemical stability, biological activity, and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H8F3N3 |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)7-2-1-3-15-5-6(4-13)14-8(7)15/h1-3,5H,4,13H2 |
Clé InChI |
XDZNHHNSLBMVEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


